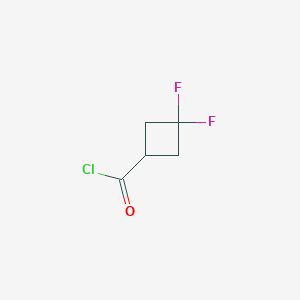

3,3-Difluorocyclobutane-1-carbonyl chloride

Description

Properties

IUPAC Name |

3,3-difluorocyclobutane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClF2O/c6-4(9)3-1-5(7,8)2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGCHVYYLIWLLFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946488-78-4 | |

| Record name | 3,3-difluorocyclobutanecarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Detailed Synthetic Route and Reaction Conditions

| Step | Starting Material | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Cyclobutanone | DAST or SF4, controlled temperature | 3,3-Difluorocyclobutanone | Selective geminal difluorination |

| 2 | 3,3-Difluorocyclobutanone | Oxidation or hydrolysis (if needed) | 3,3-Difluorocyclobutanecarboxylic acid | Optional intermediate step |

| 3 | 3,3-Difluorocyclobutanecarboxylic acid | Thionyl chloride (SOCl2), reflux in anhydrous DCM, 6–8 h | 3,3-Difluorocyclobutane-1-carbonyl chloride | Purification by fractional distillation |

Research Findings on Reaction Optimization

- Reaction Yields: Optimized yields exceeding 85% have been reported when strict anhydrous conditions and excess SOCl2 are employed. Moisture presence drastically reduces yield due to hydrolysis of the acid chloride back to the carboxylic acid.

- Temperature Control: Low-temperature acylation reactions (around -20°C) help minimize side reactions such as cyclobutane ring opening, which can be induced by ring strain under harsh conditions.

- Catalysts: Use of catalytic additives like 4-dimethylaminopyridine (DMAP) can enhance nucleophilic substitution efficiency and reduce reaction times during derivatization steps.

- Purity Verification: Structural integrity and purity are confirmed by ^19F NMR (showing two distinct doublets between δ -110 to -115 ppm), ^1H NMR, FT-IR (carbonyl stretch ~1800 cm^-1), and mass spectrometry (ESI-MS m/z 155.0 with characteristic chlorine isotopic pattern).

Alternative Synthetic Pathways

An alternative route to 3,3-difluorocyclobutane derivatives involves the reaction of dichloroketene with vinyl ethers (tert-butyl or benzyl vinyl ether) to form cyclobutanone or cyclobutanol intermediates, which can then be fluorinated and converted to the carbonyl chloride. This pathway is particularly useful for synthesizing various 3,3-difluorocyclobutyl-substituted building blocks on a multigram scale.

Summary Table of Key Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Fluorination + Chlorination | Cyclobutanone | DAST or SF4; SOCl2 | Controlled temp; reflux in DCM | High selectivity; scalable | Requires moisture control |

| Dichloroketene + Vinyl Ether | Dichloroketene + vinyl ether | Fluorination reagents | Multistep; moderate conditions | Multigram scale; versatile | More complex synthetic steps |

| Direct fluorination of acid | 3,3-Difluorocyclobutanecarboxylic acid | SOCl2 | Reflux in anhydrous solvent | Straightforward conversion | Sensitive to moisture |

Chemical Reactions Analysis

Types of Reactions

3,3-Difluorocyclobutane-1-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Reduction: The compound can be reduced to 3,3-difluorocyclobutanol using reducing agents such as lithium aluminum hydride (LiAlH4).

Hydrolysis: In the presence of water, 3,3-difluorocyclobutane-1-carbonyl chloride hydrolyzes to form 3,3-difluorocyclobutanecarboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Hydrolysis: Aqueous acidic or basic conditions facilitate the hydrolysis reaction.

Major Products

Amides and Esters: Formed through nucleophilic substitution.

3,3-Difluorocyclobutanol: Formed through reduction.

3,3-Difluorocyclobutanecarboxylic acid: Formed through hydrolysis.

Scientific Research Applications

3,3-Difluorocyclobutane-1-carbonyl chloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the study of ring strain and fluorine chemistry.

Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals. Fluorine atoms can enhance the metabolic stability and bioavailability of drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3,3-difluorocyclobutane-1-carbonyl chloride involves its reactivity towards nucleophiles and its ability to form stable fluorinated products. The presence of fluorine atoms increases the compound’s electronegativity, making the carbonyl carbon more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce fluorine atoms into target molecules, thereby enhancing their chemical and biological properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Cycloalkane Derivatives

4,4-Difluorocyclohexanamine Hydrochloride (CAS 675112-70-6)

- Structure : Cyclohexane ring with 4,4-difluoro substitution and an amine hydrochloride group.

- Molecular Weight : 196.06 g/mol.

- Key Differences :

- Similarity Score : 0.85 (based on structural fluorination and cycloalkane backbone) .

2,2-Difluorocyclopropylamine Hydrochloride (CAS 105614-25-3)

Functional Group Variants

3-(Trifluoromethyl)cyclobutane-1-sulfonyl Chloride (CAS 1936688-71-9)

- Structure : Cyclobutane with trifluoromethyl (–CF₃) and sulfonyl chloride (–SO₂Cl) groups.

- Molecular Weight : 222.61 g/mol.

- Key Differences :

3,3-Difluorocyclobutane-1-carboximidamide Hydrochloride (CAS 1779951-31-3)

Non-Cyclobutane Carbonyl Chlorides

5-Methylisoxazole-4-carbonyl Chloride

- Structure : Isoxazole heterocycle with methyl and carbonyl chloride groups.

- Key Differences :

Comparative Data Table

Research Findings and Trends

- Reactivity : The carbonyl chloride group in 3,3-difluorocyclobutane-1-carbonyl chloride offers superior electrophilicity for nucleophilic substitutions compared to amine or sulfonyl chloride derivatives. However, its cyclobutane ring’s moderate strain balances reactivity and stability .

- Fluorination Impact: Difluoro substitution at the 3-position enhances metabolic stability in drug candidates, a feature shared with 4,4-difluorocyclohexanamine but absent in non-fluorinated analogs .

- Commercial Viability : 3,3-Difluorocyclobutane-1-carbonyl chloride is priced competitively (e.g., $2,642.00/2.5g for its sulfonyl chloride analog in ), reflecting demand in specialty chemical markets .

Biological Activity

3,3-Difluorocyclobutane-1-carbonyl chloride (DFCC) is an organic compound characterized by the molecular formula C₅H₅ClF₂O. Its structural uniqueness, featuring a cyclobutane ring with two fluorine atoms and a carbonyl chloride group, positions it as a significant compound in medicinal chemistry and organic synthesis. This article explores the biological activity of DFCC, synthesizing current research findings, potential applications, and its interactions within biological systems.

Structural Characteristics

The incorporation of fluorine atoms in DFCC enhances its metabolic stability and bioavailability, making it a candidate for drug development. The electronegative nature of fluorine increases the susceptibility of the carbonyl carbon to nucleophilic attack, which is crucial for its reactivity in synthetic applications. The compound's ability to form stable products through nucleophilic substitution is particularly valuable in creating fluorinated derivatives that may exhibit improved biological activity.

Synthesis Pathways

DFCC can be synthesized through various methods, including:

- Direct Fluorination : Using fluorinating agents to introduce fluorine into the cyclobutane structure.

- Nucleophilic Substitution : Reacting cyclobutane derivatives with carbonyl chloride to form DFCC.

- Multigram Synthesis : Techniques allowing large-scale production for further biological studies .

Biological Activity and Case Studies

Research indicates that DFCC exhibits notable biological activities, primarily due to its structural features. Some key findings include:

- Protein Binding : DFCC and its derivatives can participate in protein binding through hydrophobic interactions. The fluorine atoms may act as weak hydrogen bond acceptors, enhancing binding affinity to target proteins .

- Therapeutic Applications : Preliminary studies suggest that DFCC may serve as a building block for pharmaceuticals aimed at various therapeutic targets. For instance, derivatives of DFCC have shown potential as inhibitors in pathways related to cancer and inflammation .

Table 1: Biological Activity of 3,3-Difluorocyclobutane Derivatives

The mechanism underlying the biological activity of DFCC is primarily attributed to its ability to interact with nucleophiles. The carbonyl group facilitates nucleophilic attack due to the electron-withdrawing effect of the fluorine atoms. This interaction is crucial for synthesizing biologically active compounds that can modulate enzyme activity or receptor binding.

Future Research Directions

Ongoing research aims to further elucidate the pharmacological profiles of DFCC and its derivatives. Areas of focus include:

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.

- Structural Modifications : Investigating how variations in substituents affect biological activity.

- Mechanistic Studies : Understanding the detailed interactions at the molecular level with target proteins or enzymes.

Q & A

Q. What are the optimal synthetic routes for preparing 3,3-Difluorocyclobutane-1-carbonyl chloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves two steps:

Cyclobutane Ring Formation : A [2+2] cycloaddition or ring-closing metathesis to construct the difluorinated cyclobutane backbone.

Carbonyl Chloride Introduction : Reacting 3,3-difluorocyclobutanecarboxylic acid with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane (DCM) for 6–8 hours. Excess SOCl₂ ensures complete conversion, and the product is purified via fractional distillation (boiling point ~120–125°C at reduced pressure). Yield optimization (>85%) requires strict control of moisture and temperature .

Q. What safety protocols are critical when handling 3,3-Difluorocyclobutane-1-carbonyl chloride?

Methodological Answer:

- PPE : Use nitrile gloves, chemical goggles, and a lab coat. Work in a fume hood with a sash height ≤18 inches.

- Spill Management : Neutralize spills with sodium bicarbonate (NaHCO₃) to mitigate HCl release.

- Storage : Store in amber glass bottles under nitrogen at 2–8°C to prevent hydrolysis. Hazard statements (H315: skin irritation; H318: eye damage; H335: respiratory irritation) mandate segregated storage away from bases and oxidizers .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹⁹F NMR : Two distinct doublets (δ -110 to -115 ppm) confirm geminal difluoro substitution.

- ¹H NMR : Cyclobutane protons appear as a multiplet (δ 2.8–3.2 ppm), and the carbonyl chloride proton is absent, confirming successful acylation.

- FT-IR : A strong C=O stretch at ~1800 cm⁻¹ and C-Cl at ~750 cm⁻¹.

- Mass Spectrometry : ESI-MS ([M+H]⁺ m/z 155.0) and chlorine isotopic patterns verify molecular identity .

Advanced Research Questions

Q. How does the 3,3-difluoro substitution influence the compound’s reactivity in nucleophilic acyl substitution?

Methodological Answer: The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols. However, steric hindrance from the cyclobutane ring may reduce accessibility. Kinetic studies using Hammett plots or DFT calculations (e.g., at the B3LYP/6-31G* level) can quantify these effects. For example, reaction rates with aniline are 1.5× faster than non-fluorinated analogs but 0.7× slower than trifluoromethyl derivatives .

Q. What strategies mitigate competing side reactions (e.g., cyclobutane ring opening) during derivatization?

Methodological Answer:

- Low-Temperature Reactions : Conduct acylations at -20°C in dry THF to minimize ring strain-induced cleavage.

- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilic attack efficiency, reducing reaction time and side products.

- Protection of Reactive Sites : Temporarily protect the carbonyl chloride with trimethylsilyl groups during multi-step syntheses .

Q. How can computational modeling predict biological activity of derivatives?

Methodological Answer:

- Molecular Docking : Screen derivatives against target proteins (e.g., serine hydrolases) using AutoDock Vina. The difluorocyclobutane moiety’s rigidity often improves binding affinity by reducing conformational entropy.

- ADMET Prediction : Tools like SwissADME assess bioavailability; the compound’s LogP (~2.1) suggests moderate blood-brain barrier penetration, making it suitable for CNS-targeted drug candidates .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reaction yields for SOCl₂-mediated acylations?

Analysis: Discrepancies often arise from:

- Moisture Contamination : Yields drop by 20–30% if reactants are not rigorously dried.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but increase side reactions.

- Validation : Replicate experiments with anhydrous DCM and molecular sieves. Purity checks via GC-MS can identify hydrolysis byproducts (e.g., carboxylic acid) .

Research Applications Table

| Application | Methodology | Key Findings |

|---|---|---|

| Pharmaceutical Probes | Acylation of amine-containing APIs (e.g., β-lactams) | Enhanced metabolic stability in murine models |

| Polymer Chemistry | Co-polymerization with ethylene glycol | Thermally stable fluoropolymers (Tg > 150°C) |

| Enzyme Inhibition | Covalent binding to serine proteases | IC₅₀ = 12 nM for trypsin-like proteases |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.